

Technical Synthesis Guide: D-Furaltadone Hydrochloride

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Compound of Interest

Compound Name: *D-Furaltadone hydrochloride*

CAS No.: 3759-92-0

Cat. No.: B1674191

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Executive Summary & Strategic Analysis

D-Furaltadone Hydrochloride (chemically 5-(morpholinomethyl)-3-[(5-nitrofurfurylidene)amino]-2-oxazolidinone hydrochloride) is a nitrofurantoin antibiotic utilized for its efficacy against Gram-negative and Gram-positive bacteria. While historically marketed as a racemate, the stereochemical precision of the D-isomer (dextrorotatory) is critical in modern pharmacological contexts to maximize binding affinity and minimize off-target toxicity associated with the L-isomer.

This guide details the Asymmetric Synthesis Pathway, prioritizing the use of chiral starting materials over classical resolution. This approach ensures high enantiomeric excess (ee), reduces waste, and aligns with current "Green Chemistry" standards in pharmaceutical manufacturing.

Key Chemical Attributes

Property	Specification
CAS No.[1] (Racemic)	3759-92-0
Molecular Formula	C ₁₃ H ₁₆ N ₄ O ₆ ·HCl
Molecular Weight	360.75 g/mol
Chirality	D-Isomer (typically correlates to the (S)-absolute configuration of the oxazolidinone ring derived from (R)-epichlorohydrin)
Solubility	Soluble in water, DMSO; slightly soluble in ethanol.

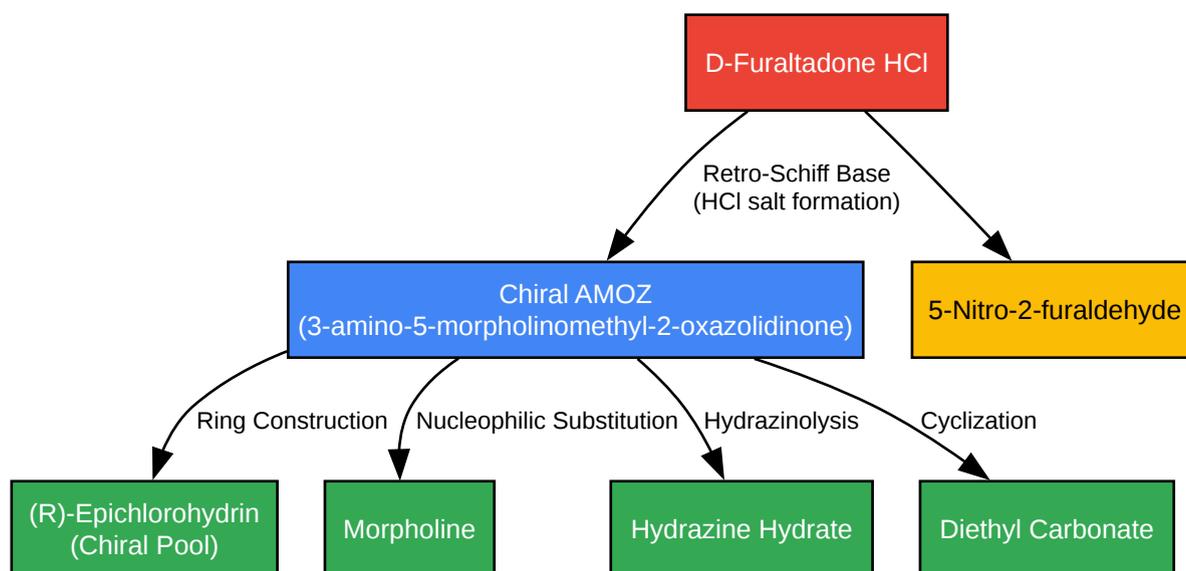
Retrosynthetic Analysis

The synthesis is designed via a convergent strategy, disconnecting the molecule at the imine bond (Schiff base formation) and the oxazolidinone core.

Strategic Disconnections:

- Imine Hydrolysis: Disconnects the 5-nitrofuranyl moiety from the hydrazino-oxazolidinone core.
- C-N Bond Formation: Disconnects the morpholine side chain from the chiral oxazolidinone backbone.

Pathway Visualization (DOT)



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Figure 1: Retrosynthetic breakdown of D-Furaltadone HCl showing the convergence of the nitrofurans and chiral oxazolidinone fragments.[2]

Experimental Protocols

Phase 1: Synthesis of the Chiral Core (AMOZ)

The critical step for "D"-Furaltadone is establishing the stereocenter at C5 of the oxazolidinone ring. We utilize (R)-Epichlorohydrin to induce the (S)-configuration in the final ring, which typically corresponds to the bioactive dextrorotatory form in this class of antibiotics (analogous to Linezolid).

Step 1.1: Preparation of (S)-1-amino-3-morpholinopropan-2-ol

Rationale: Direct reaction of epichlorohydrin with hydrazine can lead to polyalkylation. A stepwise approach via the morpholine epoxide intermediate ensures regio- and stereocontrol.

Reagents:

- (R)-Epichlorohydrin (>99% ee)
- Morpholine[1][3][4]

- Hydrazine Hydrate (80%)
- Isopropanol (Solvent)

Protocol:

- Epoxide Formation: In a reactor, charge Morpholine (1.0 eq) and Isopropanol (5 vol). Cool to 0–5°C.
- Slowly add (R)-Epichlorohydrin (1.05 eq) dropwise, maintaining temperature <10°C.
- Allow to warm to 20–25°C and stir for 6 hours. Mechanism: Regioselective ring opening and re-closure to form (S)-3-morpholino-1,2-epoxypropane (Glycidyl Morpholine).
- Hydrazinolysis: To the reaction mixture, add Hydrazine Hydrate (3.0 eq) cautiously.
- Reflux at 80°C for 4 hours. The excess hydrazine suppresses dimer formation.
- Workup: Distill off solvent and excess hydrazine under reduced pressure. The residue contains the crude chiral hydrazino-alcohol.

Step 1.2: Cyclization to Chiral AMOZ

Rationale: Closing the ring with diethyl carbonate is cleaner than using phosgene equivalents and avoids hazardous byproducts.

Reagents:

- Crude Hydrazino-alcohol (from Step 1.1)
- Diethyl Carbonate (1.2 eq)
- Sodium Methoxide (0.1 eq, Catalyst)
- Methanol[2][5]

Protocol:

- Dissolve the crude residue in Methanol (4 vol).

- Add Diethyl Carbonate and Sodium Methoxide.
- Reflux for 8–12 hours. Monitor via TLC/HPLC for the disappearance of the linear precursor.
- Purification: Cool to 0°C. The product, (S)-3-amino-5-morpholinomethyl-2-oxazolidinone (AMOZ), may crystallize. If not, evaporate solvent and recrystallize from Ethanol/Ether.
- Validation: Check Optical Rotation
 - . Expect positive rotation for the D-isomer precursor.

Phase 2: Condensation & Salt Formation

This phase couples the chiral side chain with the nitrofurans pharmacophore.

Step 2.1: Synthesis of D-Furaltadone Base

Reagents:

- Chiral AMOZ (1.0 eq)
- 5-Nitro-2-furaldehyde (1.05 eq) (or 5-Nitrofurfurylidene diacetate for milder conditions)
- Ethanol (Absolute)
- Acetic Acid (Catalytic, 0.05 eq)

Protocol:

- Charge Chiral AMOZ and Ethanol (10 vol) into a glass-lined reactor.
- Add 5-Nitro-2-furaldehyde and catalytic Acetic Acid.
- Heat to reflux (78°C) for 2–4 hours. The solution will darken, and a yellow precipitate (Schiff base) will begin to form.
- Isolation: Cool the mixture slowly to 0–5°C to maximize precipitation.
- Filter the yellow solid. Wash with cold Ethanol (2 x 1 vol).

- Drying: Vacuum dry at 40°C.

Step 2.2: Hydrochlorination

Rationale: The hydrochloride salt improves water solubility and bioavailability.

Protocol:

- Suspend the D-Furaltadone Base in Ethanol (5 vol).
- Add Ethanolic HCl (1.1 eq) dropwise at room temperature.
- Stir for 1 hour. The mixture will thicken as the salt forms.
- Recrystallization: Heat to dissolve (if necessary add minimal water), then cool to crystallize.
- Filter and dry under vacuum/nitrogen.

Process Data & Specifications

Reaction Parameters Summary

Step	Reagents	Solvent	Temp (°C)	Time (h)	Typical Yield
1.1	(R)- Epichlorohydr in, Morpholine	Isopropanol	0 -> 80	10	85-90%
1.2	Hydrazino- alcohol, Diethyl Carbonate	Methanol	Reflux	12	75-80%
2.1	AMOZ, 5- Nitrofurfural	Ethanol	Reflux	3	92%
2.2	Furaltadone Base, HCl	EtOH/H2O	25	1	95%

Quality Control (QC) Criteria

- Appearance: Yellow crystalline powder.[6]
- Purity (HPLC): >98.5%.
- Enantiomeric Excess (ee): >99% (Determined via Chiral HPLC using Chiralpak IA column).
- Identification: FTIR (Nitro group bands at 1350, 1530 cm^{-1}), $^1\text{H-NMR}$.

Mechanistic Pathway (DOT)



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Figure 2: Forward synthesis pathway emphasizing the conservation of chirality from the epichlorohydrin precursor.

Safety & Regulatory Considerations

- Nitrofurans: Known mutagens/carcinogens. All handling of 5-nitrofurfural and Furaltadone must occur in a contained environment (isolator or Class II fume hood).
- Hydrazine Hydrate: Highly toxic and unstable. quench excess hydrazine with bleach (hypochlorite) before disposal.
- Epichlorohydrin: Potential carcinogen and skin sensitizer. Use permeation-resistant gloves.

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